Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the ester group. One common method involves the condensation of a biphenyl derivative with a dioxolane precursor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dioxolane ring can enhance the compound’s stability and binding affinity, while the biphenyl core provides a rigid framework for interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate stands out due to its unique combination of a biphenyl core and a dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate (CAS No. 400747-00-4) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a biphenyl structure linked to a dioxolane ring and a carboxylate group, which contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in acidic conditions. This method allows for efficient construction of the dioxolane structure, which can then be coupled with the biphenyl moiety using various coupling reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl-dioxolane compounds have shown activity against various bacterial strains and fungi. A study demonstrated that modifications in the dioxolane ring can enhance the antimicrobial efficacy of related compounds .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds often display IC50 values in the low micromolar range, indicating potent activity .
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
HCT-116 | 1.9 | 3.23 (Doxorubicin) |
MCF-7 | 2.3 | 3.23 (Doxorubicin) |
Enzyme Inhibition
Preliminary findings suggest that this compound may interact with specific enzymes or receptors involved in various biochemical pathways. These interactions could potentially lead to therapeutic applications in treating diseases where enzyme modulation is beneficial .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of biphenyl-dioxolane derivatives against common pathogens. The results indicated that certain modifications to the dioxolane ring significantly enhanced the antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, a derivative of this compound was found to induce apoptosis in HCT-116 cells through activation of caspase pathways. This suggests potential for development as an anticancer agent .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-5-3-2-4-14(15)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
FXNOINLXLNGNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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